

# An In-depth Technical Guide to Methyl 5-acetyl-2-bromobenzoate

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## Compound of Interest

Compound Name: Methyl 5-acetyl-2-bromobenzoate

Cat. No.: B595905

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## Introduction

**Methyl 5-acetyl-2-bromobenzoate** is a halogenated aromatic ketone and ester derivative of benzoic acid. Its chemical structure makes it a valuable intermediate in organic synthesis, potentially serving as a building block for more complex molecules in pharmaceutical and materials science research. This guide provides a summary of its known physical and chemical properties, alongside a detailed, representative experimental protocol for its synthesis, which is crucial for researchers working with this compound. It should be noted that while basic identifiers and some computed properties are available, specific experimental data such as melting point, density, and detailed NMR spectra are not widely reported in publicly accessible literature.

## Physical and Chemical Properties

The following table summarizes the key physical and chemical characteristics of **Methyl 5-acetyl-2-bromobenzoate**. Due to a lack of experimentally determined values in the literature for several properties, computed or predicted data are provided where available.

Property	Value	Source
CAS Number	1263286-07-2	[1][2]
Molecular Formula	C <sub>10</sub> H <sub>9</sub> BrO <sub>3</sub>	[1][2]
Molecular Weight	257.08 g/mol	[1]
IUPAC Name	methyl 5-acetyl-2-bromobenzoate	[3][4]
Appearance	Data not available	
Melting Point	Data not available	[3]
Boiling Point	349.5 ± 32.0 °C (Predicted)	[1]
Density	Data not available	[3]
Solubility	Data not available	
SMILES	<chem>CC(=O)C1=CC(=C(C=C1)Br)C(=O)OC</chem>	[3]
InChI	InChI=1S/C10H9BrO3/c1-6(12)7-3-4-9(11)8(5-7)10(13)14-2/h3-5H,1-2H3	[3]
InChIKey	XPHIAVRWXRZWGE-UHFFFAOYSA-N	[3]

## Spectroscopic Data

Detailed experimental <sup>1</sup>H and <sup>13</sup>C NMR spectral data for **Methyl 5-acetyl-2-bromobenzoate** are not readily available in the surveyed literature. For structural confirmation, researchers would typically rely on standard 1D and 2D NMR experiments (such as COSY, HSQC, and HMBC) on a synthesized sample, in addition to mass spectrometry and infrared (IR) spectroscopy.

## Experimental Protocols

While a specific, published protocol for the synthesis of **Methyl 5-acetyl-2-bromobenzoate** is not available, a common and effective method for preparing analogous compounds is through the esterification of the corresponding carboxylic acid. The following is a detailed, representative protocol for the synthesis of a methyl benzoate derivative via acid-catalyzed esterification.

#### Protocol: Synthesis of Methyl Benzoate Derivative via Fischer Esterification

This protocol describes the general procedure for the esterification of a substituted benzoic acid with methanol, catalyzed by a strong acid.

##### Materials:

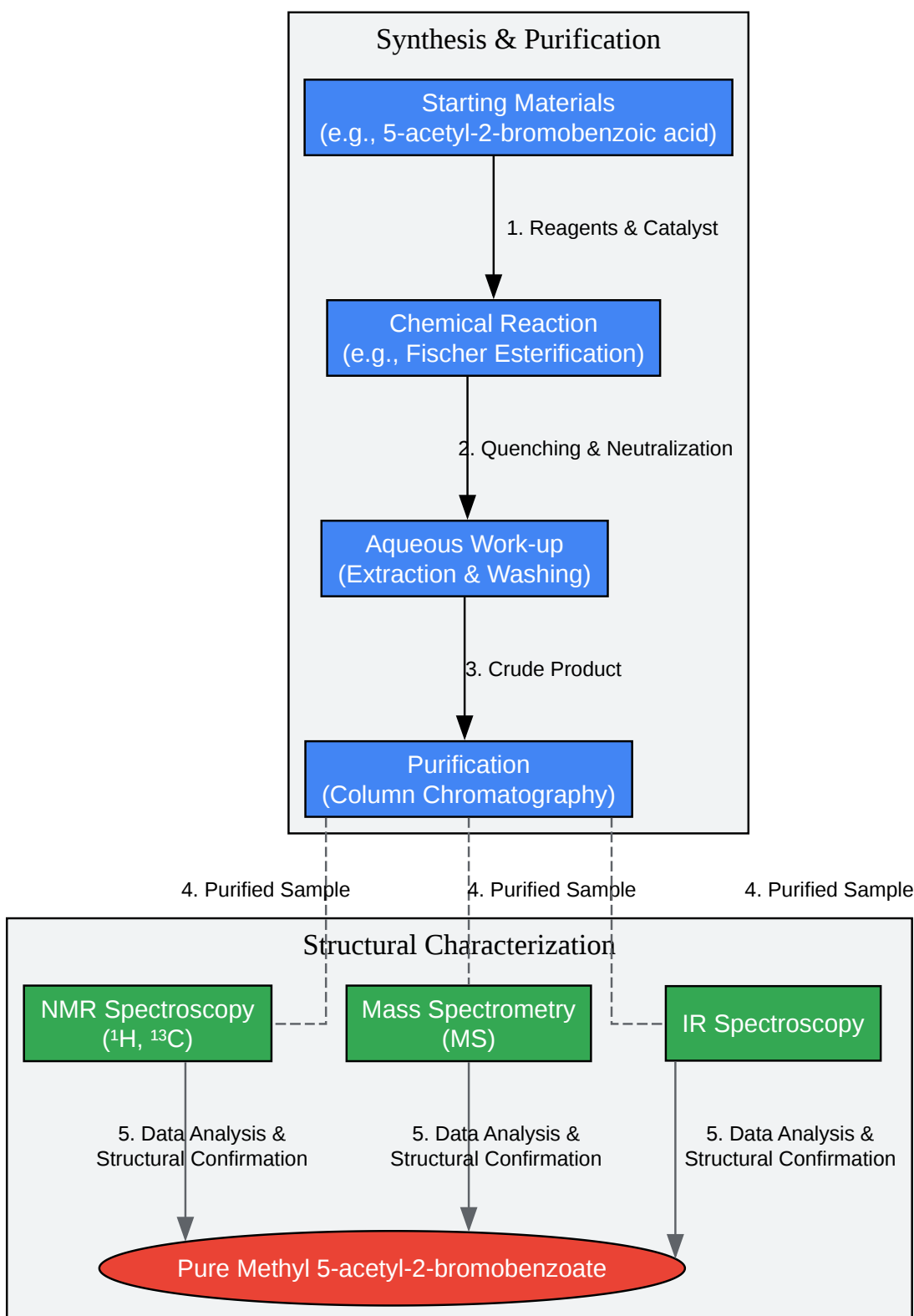
- 5-acetyl-2-bromobenzoic acid (1.0 equivalent)
- Anhydrous Methanol (MeOH, ~20-50 equivalents, serves as reactant and solvent)
- Concentrated Sulfuric Acid (H<sub>2</sub>SO<sub>4</sub>, catalytic amount, e.g., 0.1 equivalents)
- Saturated Sodium Bicarbonate (NaHCO<sub>3</sub>) solution
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO<sub>4</sub>) or Sodium Sulfate (Na<sub>2</sub>SO<sub>4</sub>)
- Ethyl Acetate (EtOAc)
- Round-bottom flask equipped with a reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Separatory funnel
- Rotary evaporator

##### Procedure:

- **Reaction Setup:** To a clean, dry round-bottom flask, add 5-acetyl-2-bromobenzoic acid (1.0 eq.) and a magnetic stir bar.
- **Addition of Reagents:** Add anhydrous methanol (20-50 eq.) to the flask to dissolve the starting material. While stirring, slowly add the catalytic amount of concentrated sulfuric acid.
- **Reflux:** Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 65-70°C). Allow the reaction to proceed for 4-16 hours.
- **Monitoring the Reaction:** The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC), comparing the reaction mixture to the starting material.
- **Work-up:** After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
- **Solvent Removal:** Remove the excess methanol using a rotary evaporator.
- **Extraction:** Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Drying and Filtration:** Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and collect the filtrate.
- **Final Concentration:** Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude product.
- **Purification:** The crude **Methyl 5-acetyl-2-bromobenzoate** can be purified by column chromatography on silica gel, typically using a mixture of hexane and ethyl acetate as the eluent.

## Visualizations

The following diagram illustrates a typical workflow for the synthesis and characterization of a chemical compound like **Methyl 5-acetyl-2-bromobenzoate**.



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Caption: Workflow for the synthesis and characterization of **Methyl 5-acetyl-2-bromobenzoate**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to Methyl 5-acetyl-2-bromobenzoate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b595905#physical-characteristics-of-methyl-5-acetyl-2-bromobenzoate]

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